molecular formula C26H28N2O6S B2620560 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 402947-93-7

5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2620560
CAS No.: 402947-93-7
M. Wt: 496.58
InChI Key: ORWZSMXYEXQFDP-UHFFFAOYSA-N
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Description

“5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole” is a complex organic compound that features multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the dimethoxyphenyl groups: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the sulfonyl group: This can be done using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production would likely scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the aromatic rings or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Could be investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Materials Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole
  • 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-1H-pyrazole

Uniqueness

The presence of the sulfonyl group and the specific arrangement of the dimethoxyphenyl groups make this compound unique. These structural features could impart distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S/c1-17-9-12-19(13-10-17)35(29,30)28-22(20-7-6-8-24(32-3)26(20)34-5)16-21(27-28)18-11-14-23(31-2)25(15-18)33-4/h6-15,22H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWZSMXYEXQFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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